H-Ala-D-Gln-OH

描述

“H-Ala-D-Gln-OH” is a dipeptide, a potential impurity of L-alanyl-L-glutamine used for glutamine supplementation . It is used in the synthesis of dipeptides which selectively activate natural killer NK cells . The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln .

Synthesis Analysis

The synthesis of “this compound” involves the biosynthesis of short oligopeptides, which has better cost efficiency and environmental-friendliness than conventional solid phase peptide synthesis and chemo-enzymatic synthesis . The synthesis of Ala-Gln in new chassis cells was investigated to prove that partial peptidase knockdown was beneficial to the accumulation of Ala-Gln .

Molecular Structure Analysis

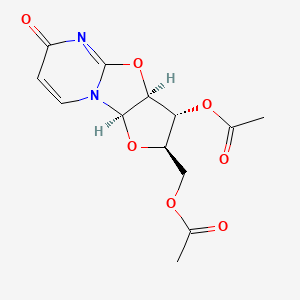

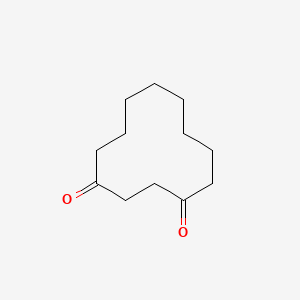

The molecular formula of “this compound” is C₈H₁₅N₃O₄, with a molecular weight of 217.23 . The structure of “this compound” is well defined and highly sensitive to both bone and side chain stereotopical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 747.1±60.0 °C at 760 mmHg, a vapour pressure of 0.0±5.4 mmHg at 25°C, and an enthalpy of vaporization of 118.5±6.0 kJ/mol .

科学研究应用

营养和代谢见解

H-Ala-D-Gln-OH 通过其稳定且高度可溶的肽形式 L-丙氨酰-L-谷氨酰胺 (Ala-Gln),已被研究其在支持肠外营养中的潜力。该二肽已使用化学和生物技术方法合成,产生高溶解度和稳定性,这对于静脉营养至关重要。涉及实验动物的研究证明了静脉给药后 Ala-Gln 的有效利用。这种效率延伸到快速提供游离谷氨酰胺,在分解代谢状态下支持细胞内肌肉游离谷氨酰胺池。对健康志愿者的进一步研究强调了 Ala-Gln 的安全使用,突出了其快速的血浆清除以及游离丙氨酸和谷氨酰胺浓度的等摩尔增加,没有任何副作用。这些发现表明 Ala-Gln 作为肠外营养中谷氨酰胺来源的功效,为在重症监护和其他医学受损状态中维持必需氨基酸水平提供了一条途径 (Fü̈rst、Albers 和 Stehle,1989)。

化学和生物反应

研究形成 OH* 的 H+O+M 反应在氢燃烧系统中,代表了 this compound 更广泛化学背景的另一个方面。这些反应是理解氢氧化化学的关键,已在各种温度和压力下进行了研究。通过此类研究,已经收集了对 OH* 化学发光及其动力学的研究,为经过验证的反应方案的开发做出了贡献。这些研究不仅加深了我们对基本化学过程的理解,而且对能源生产、环境科学和材料科学应用也具有影响 (Kathrotia 等,2010)。

环境和材料科学

在环境和材料科学中,研究碱性铝酸盐溶液中的 Al(III) 可以深入了解含铝物质的行为。这些研究对工业过程有影响,例如拜耳法从铝土矿生产氧化铝的过程。了解在强碱性条件下铝酸盐物质的结构和行为对于优化此类过程和减轻环境影响至关重要 (Sipos,2009)。

作用机制

Target of Action

Ala-d-Gln, also known as (2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid or H-Ala-D-Gln-OH, is a dipeptide that primarily targets intestinal epithelial cells and muscle cells . These cells utilize Ala-d-Gln as a stable source of glutamine, an essential amino acid for cell proliferation and survival .

Mode of Action

Ala-d-Gln interacts with its target cells by providing a stable source of glutamine, which is crucial for various cellular functions. Upon entering the cells, Ala-d-Gln is hydrolyzed into its constituent amino acids, alanine and glutamine . Glutamine then serves as a key metabolic fuel for cell proliferation and survival .

Biochemical Pathways

Ala-d-Gln affects several biochemical pathways. It promotes the synthesis of MyoD1 protein, a crucial factor for muscle cell differentiation . It also upregulates the muscle ATP-storage phosphocreatine (PCr), maintaining the tricarboxylic acid (TCA) cycle anaplerosis, which is essential for energy production . Furthermore, Ala-d-Gln enhances the antioxidant capacity of cells by promoting the biosynthesis of glutathione (GSH), a major cellular antioxidant .

Pharmacokinetics

The pharmacokinetics of Ala-d-Gln involves its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ala-d-Gln is absorbed and distributed to various tissues where it is metabolized into alanine and glutamine . The compound is stable to heat sterilization, making it less ammoniagenic than glutamine, which contributes to its advantages as a media component .

Result of Action

The action of Ala-d-Gln results in several molecular and cellular effects. It promotes cell proliferation and differentiation, particularly in muscle cells . It also enhances the cells’ energy production and antioxidant capacity, contributing to improved cell survival and function . Moreover, Ala-d-Gln stabilizes lipid membranes by suppressing glycerophospholipids metabolism, which can contribute to cell integrity .

Action Environment

The action of Ala-d-Gln can be influenced by various environmental factors. For instance, the compound is used as a substitute for glutamine in mammalian cell culture media due to the instability of glutamine in solution . Furthermore, the efficacy of Ala-d-Gln can be affected by the nutritional status of the cells, with the compound showing protective effects against cell injury caused by energy deprivation .

安全和危害

未来方向

The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln. Ala-Gln and Gly-Gln have also found use as Gln sources in parenteral nutrition . This suggests that “H-Ala-D-Gln-OH” and similar dipeptides could have potential applications in medical and scientific research, particularly in the field of cell culture and nutrition.

生化分析

Biochemical Properties

Ala-d-Gln interacts with various enzymes, proteins, and other biomolecules. It is known to promote MyoD1 protein synthesis, maintain TCA cycle anaplerosis, enhance antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .

Cellular Effects

Ala-d-Gln has profound effects on various types of cells and cellular processes. It influences cell function by promoting the differentiation ability of injured cells and facilitating their proliferation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ala-d-Gln exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can partially restore the metabolic profile of cells disturbed by glucose and glutamine deprivation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ala-d-Gln shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include promoting muscle ATP-storage phosphocreatine (PCr) and enhancing antioxidant capacity .

Dosage Effects in Animal Models

The effects of Ala-d-Gln vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Ala-d-Gln is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . It maintains TCA cycle anaplerosis and enhances the antioxidant capacity through promoting GSH biosynthesis .

属性

IUPAC Name |

(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)

![(11S,15R)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B3326658.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)

![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)

![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)